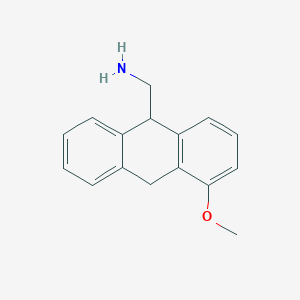

4-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Beschreibung

Herstellungsmethoden

Die Synthese von 4-Methoxy-9-Aminomethyl-9,10-Dihydroanthracen umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 9,10-Dihydroanthracen und methoxysubstituiertem Benzylamin.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei oft Katalysatoren und Lösungsmittel eingesetzt werden, um die Bildung des gewünschten Produkts zu erleichtern.

Reinigung: Das erhaltene Produkt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.

Industrielle Produktionsmethoden können die Skalierung des Laborsyntheseverfahrens, die Optimierung der Reaktionsbedingungen und den Einsatz von kontinuierlichen Durchflussreaktoren umfassen, um die Effizienz und Ausbeute zu verbessern.

Eigenschaften

Molekularformel |

C16H17NO |

|---|---|

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

(4-methoxy-9,10-dihydroanthracen-9-yl)methanamine |

InChI |

InChI=1S/C16H17NO/c1-18-16-8-4-7-13-14(16)9-11-5-2-3-6-12(11)15(13)10-17/h2-8,15H,9-10,17H2,1H3 |

InChI-Schlüssel |

ZJILWLYMMRQWLR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1CC3=CC=CC=C3C2CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dihydroanthracene and methoxy-substituted benzylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

4-Methoxy-9-Aminomethyl-9,10-Dihydroanthracen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Methoxy-9-Aminomethyl-9,10-Dihydroanthracen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie dem 5-HT2A-Rezeptor. Durch die Bindung an diesen Rezeptor wirkt die Verbindung als Antagonist und blockiert die Aktivität des Rezeptors und moduliert die zugehörigen Signalwege. Diese Wechselwirkung kann verschiedene physiologische Prozesse beeinflussen und hat Auswirkungen auf therapeutische Anwendungen.

Wirkmechanismus

The mechanism of action of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound acts as an antagonist, blocking the receptor’s activity and modulating the associated signaling pathways . This interaction can influence various physiological processes and has implications for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-9-Aminomethyl-9,10-Dihydroanthracen kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

9-Aminomethyl-9,10-Dihydroanthracen: Die Stammverbindung, die für ihre selektive Antagonisierung des 5-HT2A-Rezeptors bekannt ist.

Methoxysubstituierte Derivate: Diese Verbindungen weisen unterschiedliche Bindungsaffinitäten und Selektivitäten am 5-HT2A-Rezeptor auf, abhängig von der Position und Art der Methoxysubstitution.

Spiroderivate: Verbindungen wie Spiro[9,10-Dihydroanthracen]-9,3’-Pyrrolidin haben einzigartige strukturelle Merkmale und eine hohe Rezeptoraffinität.

Die Einzigartigkeit von 4-Methoxy-9-Aminomethyl-9,10-Dihydroanthracen liegt in seiner spezifischen Methoxysubstitution, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.